2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline is an organic compound characterized by the presence of multiple fluorine atoms and a methylsulfanyl group attached to an aniline structure. Its molecular formula is , and it has a molecular weight of 233.09 g/mol. This compound is classified under the category of fluorinated anilines, which are known for their applications in various chemical syntheses and as intermediates in organic chemistry.
The compound can be sourced from chemical suppliers such as Thermo Fisher Scientific and Sigma-Aldrich, where it is available for purchase in various quantities. It is also documented in chemical databases like PubChem and ChemBK, which provide detailed information on its properties and classifications.
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline falls under several classifications:
The synthesis of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline can be achieved through various methods:
The synthesis typically involves the following steps:
The molecular structure of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline features:
The InChI key for this compound is FJOACTZFMHZHSC-UHFFFAOYSA-N, and its SMILES representation is NC1=C(F)C(F)=C(C(F)=C1F)C(F)(F)F.
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline can participate in various chemical reactions:
In electrophilic aromatic substitution reactions, the presence of multiple electronegative fluorine atoms can significantly influence reactivity patterns by directing incoming electrophiles to specific positions on the aromatic ring.
The mechanism of action for 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline primarily involves its role as an intermediate in organic synthesis. It can facilitate:
Data from studies indicate that this compound serves as a bidentate ligand in palladium-catalyzed reactions, enhancing selectivity and yield in synthetic pathways involving C–H activation.
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline finds numerous applications in scientific research:
This compound's versatility makes it valuable across multiple fields including organic chemistry, medicinal chemistry, and materials science.
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 67707-87-3
CAS No.: 749786-16-1
CAS No.: